3,4,5-triethoxy-N-(2-pyridinyl)benzamide
Description
3,4,5-Triethoxy-N-(2-pyridinyl)benzamide is a benzamide derivative characterized by three ethoxy groups at the 3-, 4-, and 5-positions of the benzene ring and a 2-pyridinyl substituent on the amide nitrogen. The ethoxy groups enhance lipophilicity and may influence metabolic stability, while the pyridinyl moiety contributes to hydrogen bonding and π-π stacking interactions in biological systems.
Propriétés
Formule moléculaire |
C18H22N2O4 |
|---|---|
Poids moléculaire |
330.4g/mol |
Nom IUPAC |
3,4,5-triethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C18H22N2O4/c1-4-22-14-11-13(12-15(23-5-2)17(14)24-6-3)18(21)20-16-9-7-8-10-19-16/h7-12H,4-6H2,1-3H3,(H,19,20,21) |
Clé InChI |
WGZIRQBQUNWIQX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=N2 |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=N2 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons with Analogs
Substituent Variations on the Benzamide Core
Hydroxyl vs. Ethoxy Groups
- 3,4,5-Trihydroxy-N-(pyridin-2-yl)benzamide (A4) : Replacing ethoxy groups with hydroxyls () increases polarity and hydrogen-bonding capacity. This alteration likely reduces membrane permeability but improves aqueous solubility. Such derivatives may exhibit distinct pharmacokinetic profiles compared to the ethoxy-substituted parent compound.
Halogenated Derivatives
- These compounds demonstrate antimycobacterial activity, suggesting that halogenation could augment antimicrobial properties compared to non-halogenated analogs.
Modifications to the N-Substituent
Heterocyclic Extensions
- 3,4,5-Triethoxy-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]benzamide (): The imidazole-propyl chain introduces additional hydrogen-bonding and aromatic interactions. This modification may enhance affinity for enzymes like kinases or cytochrome P450 isoforms.
- Its logP (2.36) and polar surface area (68.6 Ų) suggest moderate bioavailability .
Aliphatic and Sulfonamide Groups
- 3,4,5-Triethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzamide (): The tetrahydrofuran group increases oxygen content, improving solubility. Such derivatives may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation.
- 3,4,5-Triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide (): The sulfamoyl-pyrimidinyl group introduces a sulfonamide moiety, known for targeting carbonic anhydrases or bacterial dihydropteroate synthase.
Pharmacological Comparisons
PDE4 Inhibitors
- Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) (): A potent PDE4 inhibitor (IC₅₀ = 0.8 nM in neutrophils), roflumilast’s dichloropyridinyl and difluoromethoxy groups confer high selectivity. Compared to 3,4,5-triethoxy-N-(2-pyridinyl)benzamide, the absence of ethoxy groups in roflumilast may reduce off-target interactions with cytochrome P450 enzymes .
Antimycobacterial Agents
Physicochemical and Structural Data Table
*Estimated using analogous compounds.
Key Findings and Implications
- Ethoxy vs. Hydroxyl Groups : Ethoxy substituents balance lipophilicity and metabolic stability, making 3,4,5-triethoxy-N-(2-pyridinyl)benzamide more drug-like than hydroxylated analogs.
- Halogenation Effects : Fluorine and chlorine improve potency in antimicrobial contexts but may increase toxicity risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
